Cinnamoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-phenylprop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGITNXCNOTRLK-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312860 | |
| Record name | trans-Cinnamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17082-09-6, 102-92-1 | |
| Record name | trans-Cinnamoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17082-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cinnamoyl chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamoyl chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamoyl chloride | |
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| Record name | 2-Propenoyl chloride, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | trans-Cinnamoyl chloride | |
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| Record name | Cinnamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Cinnamoyl Chloride | |
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| Record name | CINNAMOYL CHLORIDE | |
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Synthetic Methodologies for Cinnamoyl Chloride
Thionyl Chloride-Mediated Chlorination of Cinnamic Acid.benchchem.comoc-praktikum.de
The conversion of cinnamic acid to cinnamoyl chloride is most commonly achieved through reaction with thionyl chloride (SOCl₂). oc-praktikum.denii.ac.jp This method is widely adopted due to its efficiency and the volatile nature of its byproducts, which simplifies the purification process. wikipedia.org The fundamental reaction involves the substitution of the carboxylic acid's hydroxyl group with a chlorine atom. libretexts.org
The reaction between cinnamic acid and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The process begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate, which renders the hydroxyl group a much better leaving group. libretexts.org A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon. This leads to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and another chloride ion. The resulting gaseous byproducts, sulfur dioxide and hydrogen chloride (HCl), escape the reaction mixture. libretexts.org
Procedurally, the reaction is typically conducted in a three-neck flask fitted with a reflux condenser to manage the volatile components. oc-praktikum.de To control the initial exothermic reaction and vigorous gas evolution, trans-cinnamic acid is added portion-wise to the thionyl chloride. oc-praktikum.de The mixture is often heated gently at first (e.g., to 50°C) to manage the initial release of HCl and SO₂ before being heated to reflux (around 80°C) to ensure the reaction goes to completion. oc-praktikum.de
Table 1: Typical Reaction Parameters
| Parameter | Value / Condition | Source |
|---|---|---|
| Primary Reactant | trans-Cinnamic acid | oc-praktikum.de |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | oc-praktikum.de |
| Reactant Ratio | ~1.5 equivalents of SOCl₂ per equivalent of cinnamic acid | |
| Initial Temperature | 50°C (to control gas evolution) | oc-praktikum.de |
| Reflux Temperature | 80°C | oc-praktikum.de |
| Reaction Time | ~2-4 hours | nii.ac.jp |
Several strategies are employed to optimize the synthesis, addressing challenges such as reaction rate, purity, and safety.
The reaction rate can be significantly accelerated by using a catalytic amount of anhydrous N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form a Vilsmeier-type reagent, specifically a chloromethylene(dimethyl)ammonium ion. wikipedia.org This intermediate is a more powerful chlorinating agent than thionyl chloride alone, thus speeding up the conversion of the carboxylic acid to the acyl chloride. wikipedia.org A concentration of just 0.1% DMF can be effective.
A primary challenge is the management of the vigorous evolution of toxic and corrosive gases, hydrogen chloride (HCl) and sulfur dioxide (SO₂). Proper safety protocols are essential. The reaction apparatus must be equipped with a gas trap. nii.ac.jp This typically involves connecting the top of the reflux condenser to an exit tube leading to a scrubber containing an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), to neutralize the acidic gases before they are released into the atmosphere. oc-praktikum.de
Yields for this reaction are generally high, often reported in the range of 80-90%. oc-praktikum.denii.ac.jp After the reaction is complete, the first purification step involves removing the excess volatile thionyl chloride. This is typically accomplished by distillation under reduced pressure (e.g., ~20 hPa). oc-praktikum.de
For many applications, the resulting crude this compound, a yellowish solid, is sufficiently pure. oc-praktikum.de However, for higher purity, fractional distillation under high vacuum (e.g., 1 hPa) is employed. oc-praktikum.de This yields a colorless liquid that crystallizes upon cooling. oc-praktikum.de An alternative method for purification is recrystallization from a suitable solvent, such as carbon tetrachloride. prepchem.comldycdn.com
Table 2: Purification Data for this compound
| Purification Method | Conditions | Observed Form/Purity | Source |
|---|---|---|---|
| Distillation | Excess SOCl₂ removed at ~20 hPa | Crude yellowish solid | oc-praktikum.de |
| Fractional Distillation | 1 hPa vacuum | Colorless liquid/solid, high purity | oc-praktikum.de |
| Recrystallization | From Carbon Tetrachloride | Purified crystalline solid | prepchem.comldycdn.com |
| Boiling Point | 131°C at 1.47 kPa | N/A | ldycdn.com |
| Melting Point | 30–33°C (crude), 35-36°C (pure) | N/A | prepchem.com |
Table 3: List of Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₉H₇ClO |
| Cinnamic acid | C₉H₈O₂ |
| Thionyl chloride | SOCl₂ |
| Sulfur dioxide | SO₂ |
| Hydrogen chloride | HCl |
| Dimethylformamide (DMF) | C₃H₇NO |
| Sodium hydroxide | NaOH |
Optimization Strategies and Challenges
Ketene-Benzaldehyde Condensation Route
A notable pathway to this compound avoids the direct use of cinnamic acid as a starting material. This method involves the initial reaction of ketene (B1206846) with benzaldehyde, which, in the presence of a catalyst like boron trifluoride (BF₃), yields a polyester (B1180765) of β-phenyl-β-propionolactone. nii.ac.jpnii.ac.jp This polymeric intermediate can then be converted to the desired this compound. nii.ac.jp
Synthesis via β-Phenyl-β-Propionolactone Intermediate
The reaction between ketene and benzaldehyde, catalyzed by BF₃, produces a polyester of β-phenyl-β-propionolactone in excellent yield. nii.ac.jp This polyester serves as a crucial intermediate that can be treated with a chlorinating agent to yield this compound. nii.ac.jp One effective method involves heating the polyester with thionyl chloride. The reaction mixture is heated on a steam bath until the evolution of hydrogen chloride and sulfur dioxide gases ceases. Following the removal of excess thionyl chloride by distillation, the remaining product is distilled under reduced pressure to yield purified this compound. nii.ac.jp A reported yield for this conversion is approximately 75%. nii.ac.jp
Comparative Analysis with Other Chlorinating Agents (e.g., Phosgene)
The choice of chlorinating agent for converting the β-phenyl-β-propionolactone intermediate has a significant impact on the reaction's success. While thionyl chloride provides a convenient and high-yield route, other reagents have been studied. nii.ac.jp The reaction of the polyester intermediate with phosgene, catalyzed by anhydrous aluminum chloride at elevated temperatures (100-134°C) for several hours, results in a very poor yield of only 6%. nii.ac.jp This starkly contrasts with the 75% yield obtained using thionyl chloride under reflux conditions. nii.ac.jp This comparison underscores the superior efficacy of thionyl chloride for this specific synthetic transformation.
| Chlorinating Agent | Catalyst | Reaction Conditions | Yield |
|---|---|---|---|
| Thionyl chloride | None | Reflux, 5 hours | 75% |
| Phosgene | Aluminum chloride | 100-134°C, 5 hours | 6% |
Alternative Chlorination Reagents for Cinnamic Acid
The more conventional and widely documented synthesis of this compound begins with cinnamic acid and involves its reaction with a suitable chlorinating agent. nii.ac.jp This approach is often favored for its directness and generally high yields, which can be around 90%. nii.ac.jp Several phosphorus halides are effective for this conversion.
Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a classic and effective reagent for converting carboxylic acids, including cinnamic acid, into their corresponding acyl chlorides. nii.ac.jp The reaction involves treating cinnamic acid with PCl₅, which successfully substitutes the hydroxyl group of the carboxylic acid with a chlorine atom to form this compound. nii.ac.jp
Phosphorus Trichloride (B1173362) (PCl₃)
Phosphorus trichloride is another established reagent used for the synthesis of this compound from cinnamic acid. nii.ac.jp Similar to PCl₅, it facilitates the chlorination of the carboxylic acid, providing a reliable method for producing the acyl chloride. nii.ac.jp Both PCl₅ and PCl₃ are common choices for this transformation, alongside thionyl chloride, which is also frequently used. nii.ac.jpoc-praktikum.de
| Reagent | General Yield |
|---|---|
| Phosphorus Pentachloride (PCl₅) | Good (approx. 90%) |
| Phosphorus Trichloride (PCl₃) | Good (approx. 90%) |
| Thionyl Chloride (SOCl₂) | Good (approx. 90%) |
Considerations for Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions. rasayanjournal.co.in This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, which can dramatically reduce reaction times from hours to minutes. rasayanjournal.co.in
For the synthesis of this compound, particularly from cinnamic acid, conventional heating methods can require several hours to complete the reaction. oc-praktikum.de Applying microwave irradiation has the potential to significantly shorten this duration. rasayanjournal.co.in An advanced approach, known as Enhanced Microwave Synthesis (EMS), involves the simultaneous cooling of the reaction vessel while applying microwave energy. This allows for a higher, constant level of microwave power to be introduced into the reaction, which can lead to greater yields and cleaner chemistries without overheating the bulk solution. While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in the surveyed literature, the established principles of this technology suggest it is a viable method for expediting the chlorination of cinnamic acid. rasayanjournal.co.in
Chemical Reactivity and Reaction Mechanisms of Cinnamoyl Chloride
Nucleophilic Acyl Substitution Reactions
The most characteristic reactions of cinnamoyl chloride involve nucleophilic acyl substitution. As an acid chloride, it is one of the most reactive derivatives of carboxylic acids. vanderbilt.edulibretexts.org The reaction proceeds via a general addition-elimination mechanism. vanderbilt.edu In the first step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. vanderbilt.edulibretexts.org In the second step, the carbonyl double bond reforms, and the chloride ion, being a good leaving group, is eliminated. libretexts.orgchemguide.co.uk This sequence results in the net substitution of the chloride with the incoming nucleophile. masterorganicchemistry.com
This compound reacts readily with alcohols in a process known as alcoholysis to form cinnamyl esters. vanderbilt.edu These reactions are often exothermic and can occur rapidly, even at cold temperatures. chemguide.co.uk The reaction mechanism is a classic example of nucleophilic acyl substitution, where the oxygen atom of the alcohol acts as the nucleophile. youtube.com The process is typically conducted in the presence of a weak base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct. youtube.com
A notable example is the synthesis of cinnamyl cinnamate (B1238496), which can be prepared by reacting this compound with cinnamyl alcohol. researchgate.netgoogle.com Specific conditions for this synthesis involve reacting the two components in an organic solvent at temperatures between 30-50°C for several hours, achieving yields as high as 82.8%. google.com
Table 1: Examples of Ester Formation Reactions
| Reactant 1 | Reactant 2 (Alcohol) | Product |
|---|---|---|
| This compound | Cinnamyl alcohol | Cinnamyl cinnamate |
| This compound | Ethanol | Ethyl cinnamate |
| This compound | Metronidazole (B1676534) | Cinnamoyl metronidazole nih.gov |
The reaction of this compound with ammonia, primary amines, or secondary amines is a highly efficient method for synthesizing cinnamamides. vanderbilt.educommonorganicchemistry.com This reaction, referred to as aminolysis, is generally very fast due to the high nucleophilicity of amines. The nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of an amide and HCl. youtube.com To prevent the protonation of the amine reactant by the generated HCl, two equivalents of the amine are often used, with one acting as the nucleophile and the second as a base. Alternatively, an external non-nucleophilic base like triethylamine (TEA) or pyridine is added to the reaction mixture. commonorganicchemistry.com
The synthesis is versatile, allowing for the creation of a wide range of N-substituted cinnamamides by selecting the appropriate amine. researchgate.netgoogle.com For instance, reacting this compound with cycloheptylamine (B1194755) yields cycloheptylcinnamamide, while its reaction with memantine (B1676192) produces cinnamoyl memantine. nih.govresearchgate.net
Table 2: Examples of Amide Formation Reactions
| Reactant 1 | Reactant 2 (Amine) | Base | Product |
|---|---|---|---|
| trans-3-Bromothis compound | Ethylamine | Excess ethylamine | trans-3-Bromo-N-ethylcinnamamide google.com |
| trans-3-Chlorothis compound | Ethylamine | Excess ethylamine | trans-3-Chloro-N-ethylcinnamamide google.com |
| This compound | Aryl amines | Triethylamine | N-Aryl cinnamamide (B152044) nih.gov |
Kinetic studies of the reaction between cinnamoyl chlorides and anilines in acetonitrile (B52724) have shown the reaction proceeds through a stepwise mechanism involving the rate-limiting breakdown of the tetrahedral intermediate. rsc.org
This compound's high reactivity allows it to react with a variety of other nucleophiles beyond alcohols and amines.
Reaction with Carboxylates: When this compound is treated with a carboxylate salt (the conjugate base of a carboxylic acid), a nucleophilic acyl substitution occurs to form a carboxylic acid anhydride. masterorganicchemistry.combyjus.com
Reaction with Organometallic Reagents: While many organometallic reagents can add to the C=C double bond, dialkylcadmium reagents have been shown to selectively react at the acyl chloride group to produce the corresponding ketones. uni.edu For example, di-n-butylcadmium reacts with this compound to yield n-butyl styryl ketone in good yields. uni.edu
Reaction with Cyanide: The cyanide ion can act as a nucleophile, attacking the carbonyl carbon. The reaction of this compound with cinnamoyl cyanide has been utilized in the synthesis of certain tropane-derived curcumin (B1669340) analogues. researchgate.net
Addition Reactions involving the Carbon-Carbon Double Bond
The presence of an α,β-unsaturated system in this compound makes the carbon-carbon double bond electrophilic, particularly at the β-carbon, and thus susceptible to addition reactions. dalalinstitute.com These reactions can compete with or occur in tandem with nucleophilic acyl substitution.
A key reaction involving the double bond is the aza-Michael addition, a type of conjugate addition where an amine acts as the nucleophile. buchler-gmbh.commdpi.com In a process described as a base-promoted aminoamidation, cinnamoyl chlorides react with aryl amines in the presence of triethylamine to generate β-amino amides. nih.gov This transformation occurs through a tandem sequence: the reaction begins with an aza-Michael addition of the aryl amine to the β-carbon of the unsaturated system. nih.gov This is immediately followed by an intramolecular nucleophilic acyl substitution, where the newly formed secondary amine attacks the acyl chloride group of another this compound molecule, leading to the final β-amino amide product. nih.gov
This tandem reaction provides a direct pathway to complex molecules that incorporate both an amide linkage and a β-amino group in a single synthetic strategy.
Table 3: Aza-Michael Addition Followed by Amidation
| This compound Derivative | Aryl Amine | Product (β-Amino Amide) |
|---|---|---|
| This compound | Aniline | 3-(Phenylamino)-N,3-diphenylpropenamide derivative nih.gov |
The carbon-carbon double bond in this compound and related cinnamic acid derivatives is photochemically active. Upon exposure to UV light, these compounds can undergo [2+2] photodimerization reactions. researchgate.net This process involves the cycloaddition of two alkene units to form a cyclobutane (B1203170) ring, leading to the formation of dimers such as truxillic and truxinic acids.
More recently, visible-light photocatalysis has been employed to induce novel transformations. In one such method, an energy transfer from a photocatalyst to the cinnamyl chloride substrate can promote a highly diastereoselective cycloisomerization, yielding anti-chloro-cyclopropanes under mild conditions. This reaction proceeds through the formation of a triplet-allyl-pair intermediate following the homolytic cleavage of the carbon-chlorine bond.
Reactions with Organometallic Reagents
The reaction of this compound with organometallic reagents provides a versatile route to various ketone derivatives. The outcome of these reactions is highly dependent on the nature of the organometallic reagent used.
Synthesis of Alkyl Styryl Ketones with Dialkylcadmium Reagents
Dialkylcadmium reagents have been successfully employed to synthesize alkyl styryl ketones from this compound. uni.eduuni.edu In a notable study, the reaction of this compound with di-n-butylcadmium yielded n-butyl styryl ketone. uni.edu This demonstrated that unsaturated acid chlorides could react effectively with dialkylcadmium reagents under standard conditions to produce the corresponding ketones. uni.eduuni.edu
The synthesis can be performed under different conditions, influencing the yield of the desired product. For instance, one approach involves reacting the dialkylcadmium reagent with this compound in a benzene (B151609) solution, followed by refluxing. uni.edu An alternative method involves carrying out the reaction at 0°C in the presence of a catalyst. uni.eduuni.edu
| Reaction Conditions | Reagents | Product | Yield | Reference |
| Ordinary Cadmium Reaction | This compound, di-n-butylcadmium | n-Butyl styryl ketone | 54% | uni.eduuni.edu |
| Catalytic, Low Temperature | This compound, di-n-butylcadmium, Ferric chloride | n-Butyl styryl ketone | 46% | uni.eduuni.edu |
It's important to note that the reactivity of organometallic reagents can be moderated. While highly reactive Grignard reagents typically react with acyl chlorides to produce tertiary alcohols, less reactive organocuprates (Gilman reagents) and dialkylcadmium reagents tend to stop at the ketone stage. chemistrysteps.comwisc.edu This difference in reactivity is attributed to the less polarized carbon-metal bond in Gilman and dialkylcadmium reagents compared to the carbon-magnesium bond in Grignard reagents. chemistrysteps.com
Catalytic Effects in Organometallic Reactions (e.g., Ferric Chloride)
Catalysts can play a significant role in the reactions of this compound with organometallic reagents. Ferric chloride (FeCl₃), an inexpensive and environmentally friendly Lewis acid, has been shown to be an effective catalyst in various organic transformations. researchgate.netucwv.edu
In the context of the reaction between this compound and dialkylcadmium reagents, ferric chloride has been used as a catalyst in low-temperature reactions. uni.edu Specifically, the reaction carried out at 0°C in the presence of anhydrous ferric chloride yielded n-butyl styryl ketone. uni.edu This catalytic approach has been described as useful for obtaining unrearranged products in cases where the intermediate acylonium ion might otherwise rearrange. uni.edu However, it has been observed that at even lower temperatures, such as -10°C, the reaction with this compound in the presence of ferric chloride did not yield any ketone product, suggesting that temperature is a critical parameter for these catalyzed reactions. uni.edu
Solvolysis of this compound
Solvolysis refers to a reaction where the solvent acts as the nucleophile. libretexts.org The study of the solvolysis of this compound provides valuable insights into its reaction mechanisms under different solvent conditions.
Mechanistic Pathways (Sɴ1, Sɴ2, Addition-Elimination/Tetrahedral Mechanism)
The solvolysis of carboxylic acid derivatives like this compound can proceed through several mechanistic pathways, primarily classified as Sɴ1 and Sɴ2. orientjchem.org
Sɴ1 (Substitution Nucleophilic Unimolecular): This is a stepwise mechanism that involves the formation of a carbocation intermediate in the rate-determining step. masterorganicchemistry.commasterorganicchemistry.com This pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate. libretexts.orglibretexts.org The solvolysis of cinnamyl chloride (a related compound) in water, for instance, proceeds via an Sɴ1 mechanism, forming a resonance-stabilized carbocation. askfilo.com
Sɴ2 (Substitution Nucleophilic Bimolecular): This is a concerted, one-step mechanism where the nucleophile attacks the substrate at the same time as the leaving group departs. masterorganicchemistry.com This pathway is favored in polar aprotic solvents. libretexts.org
Addition-Elimination (Tetrahedral Mechanism): Due to the presence of the carbonyl group, a third mechanistic possibility exists for acyl chlorides. This pathway involves the nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (chloride ion). orientjchem.org This is also referred to as a tetrahedral mechanism. orientjchem.org
Studies on the solvolysis of this compound in aqueous acetone (B3395972) and aqueous acetonitrile with low water content have shown that the reaction order with respect to water is approximately 2.6. orientjchem.orgorientjchem.org This value suggests that the reaction likely proceeds via an Sɴ2 or an addition-elimination mechanism, or a competition between the two. orientjchem.orgorientjchem.org An order of 6-7 is typically observed for Sɴ1 reactions, while an order of 2-3 is characteristic of Sɴ2 or addition-elimination pathways. orientjchem.org The relatively high enthalpy and low negative entropy of activation observed in these studies further favor an Sɴ2 mechanism over the addition-elimination pathway for this compound in these solvent systems. orientjchem.org
Influence of Solvent Composition and Catalysts on Reaction Rate
The rate of solvolysis of this compound is significantly influenced by the composition of the solvent and the presence of catalysts.
Solvent Composition: The polarity of the solvent plays a crucial role. Polar protic solvents, with their ability to stabilize the transition state through their large dipole moments, generally accelerate the rate of Sɴ1 reactions. libretexts.orglibretexts.org For this compound, the rate of solvolysis is about four times faster in aqueous acetonitrile than in aqueous acetone of the same composition. orientjchem.org This is attributed to the greater ability of acetonitrile to stabilize the transition state.
The addition of a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to aqueous acetone or acetonitrile has a complex effect on the reaction rate. orientjchem.org Small amounts of DMSO can cause a large increase in the rate. orientjchem.org This is not primarily a solvent effect but is attributed to DMSO's ability to facilitate the deprotonation of water, leading to the formation of the more potent nucleophile, the hydroxide (B78521) ion (OH⁻). orientjchem.org As the concentration of DMSO increases, the bulk dielectric constant of the solvent mixture decreases, which can then lower the reaction rate by destabilizing the highly polarized transition state. orientjchem.org
| Catalyst | Solvent System | Effect on Rate | Proposed Role of Catalyst | Reference |
| Mercuric Chloride (HgCl₂) | Aqueous Acetone | Increase | Interaction with Cl, loosening C-Cl bond, stabilizing transition state | orientjchem.org |
| Mercuric Chloride (HgCl₂) | Aqueous Acetonitrile | Increase | Interaction with Cl, loosening C-Cl bond, stabilizing transition state | orientjchem.org |
Role of Mercuric Chloride as an Electrophilic Catalyst
Mercuric chloride (HgCl₂) serves as an effective electrophilic catalyst in the solvolysis of this compound. orientjchem.orgorientjchem.org The catalytic activity of the unionized mercuric chloride molecule stems from its ability to assist in the ionization of the carbon-chlorine (C-Cl) bond in the acyl chloride. orientjchem.org As a Lewis acid, mercuric chloride interacts with the chloride end of the this compound molecule. orientjchem.org This interaction facilitates the loosening of the C-Cl bond, thereby accelerating the departure of the chloride leaving group. orientjchem.org
The mechanism involves the divalent mercury atom, which, despite being in a stable linear (sp hybridized) molecule, can form additional covalent bonds through coordination to achieve a more stable tetrahedral (sp³) state. orientjchem.org By pulling the chloride ion away from the acyl group, it lowers the activation energy of the reaction. orientjchem.orgorientjchem.org This catalytic action is a combined effect of increasing the stabilization of the transition state and assisting in the abstraction of the leaving group. orientjchem.org Studies conducted in aqueous acetone and aqueous acetonitrile show that the catalytic activity increases as the water content in the medium decreases. orientjchem.org This is attributed to the reduced solvation of mercuric chloride in less polar environments, which in turn enhances its ability to stabilize the transition state. orientjchem.org
Effect of Dipolar Aprotic Solvents (e.g., DMSO) on Solvolysis Kinetics
The kinetics of this compound solvolysis are significantly influenced by the presence of dipolar aprotic solvents like dimethyl sulfoxide (DMSO). orientjchem.org Kinetic studies in aqueous acetone and aqueous acetonitrile reveal a sharp increase in the reaction rate with the addition of small amounts of DMSO. orientjchem.org This rate enhancement is attributed to several factors.
Firstly, due to its strong basicity and hydrogen-bonding character, DMSO can interact with water to generate hydroxide ions (OH⁻), which are much stronger nucleophiles than water itself. orientjchem.org Secondly, as a dipolar aprotic solvent, DMSO is effective at solvating the large, bulky transition state of the solvolysis reaction through ion-dipole interactions. This preferential solvation of the transition state over the initial state leads to a decrease in the activation energy, thereby increasing the reaction rate. orientjchem.org This is supported by observed decreases in the enthalpy and free energy of activation. orientjchem.org
However, as the concentration of DMSO in the solvent mixture increases, the bulk dielectric constant of the medium decreases. This can lead to a lowering of the rate by destabilizing the highly polarized transition state. orientjchem.org The solvolysis of this compound is observed to be approximately four times faster in aqueous acetonitrile than in aqueous acetone with the same water composition, a difference attributed to the greater polarity of acetonitrile and a corresponding decrease in the free energy of activation by about 2 kJ/mol. orientjchem.org
| Solvent System | Observation | Proposed Reason | Reference |
|---|---|---|---|
| Aqueous Acetone/Acetonitrile | Sharp increase in rate with small amounts of added DMSO. | Generation of stronger nucleophile (OH⁻) and stabilization of the transition state. | orientjchem.org |
| Aqueous Acetonitrile vs. Aqueous Acetone | Rate is ~4 times faster in aqueous acetonitrile. | Greater polarity of acetonitrile and lower free energy of activation. | orientjchem.org |
Palladium-Catalyzed Reactions
Palladium complexes are versatile catalysts for a range of transformations involving this compound and its derivatives, including carbonylation and cross-coupling reactions. researchgate.netresearchgate.net
Carbonylation of Cinnamyl Chloride
The palladium-catalyzed alkoxycarbonylation of cinnamyl chloride (note: cinnamyl, not cinnamoyl) to form β,γ-unsaturated esters is a significant synthetic method. researchgate.netlookchem.com Mechanistic studies have revealed that this transformation can proceed through two distinct pathways, with the operative mechanism being dependent on the reaction conditions. researchgate.netlookchem.com
The two competing mechanisms are the associative mechanism and the insertion mechanism. researchgate.netlookchem.com
Associative Mechanism: This pathway is observed at low carbon monoxide (CO) pressure. researchgate.netlookchem.com
Insertion Mechanism: This pathway becomes dominant at high CO pressure or when an excess of a phosphine (B1218219) ligand is used. researchgate.netlookchem.com The insertion mechanism typically involves the oxidative addition of the cinnamyl chloride to a Pd(0) species, followed by the insertion of CO into the resulting palladium-carbon bond to form an acylpalladium complex. Subsequent reaction with an alcohol (methanolysis) yields the final ester product and regenerates the Pd(0) catalyst. lookchem.com
The condition-dependent nature of the mechanism highlights the tunability of palladium-catalyzed reactions. researchgate.net
| Mechanism | Favored Conditions | Reference |
|---|---|---|
| Associative | Low CO pressure | researchgate.netlookchem.com |
| Insertion | High CO pressure or excess ligand | researchgate.netlookchem.com |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a viable substrate for such transformations. researchgate.netresearchgate.netnih.govrsc.org These reactions allow for the coupling of this compound with various organometallic reagents. researchgate.net
The Suzuki-Miyaura reaction is a prominent palladium-catalyzed cross-coupling method used for the synthesis of chalcones. researchgate.netnih.govnih.gov This reaction typically involves the coupling of an acyl chloride, such as this compound, with an organoboron compound, like a phenylboronic acid. researchgate.netresearchgate.net The synthesis of chalcones via this method was first demonstrated in 2003. nih.govekb.eg
The catalytic cycle for the Suzuki-Miyaura coupling generally proceeds through three fundamental steps: libretexts.orgyoutube.com
Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgyoutube.com
Transmetalation: In this step, the organic group from the organoboron reagent (which is activated by a base) is transferred to the palladium(II) complex, displacing the chloride ion. libretexts.orgorganic-chemistry.org
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium complex. This forms the new carbon-carbon bond of the chalcone (B49325) product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.orgyoutube.com
Reaction conditions can affect the yield; for instance, using tetrakis(triphenylphosphine)palladium(0) as the catalyst with cesium carbonate as the base in anhydrous toluene (B28343) has been shown to produce chalcones from this compound and arylboronic acids in moderate yields (around 41-51%). researchgate.netnih.gov
Buchwald-Hartwig Cross-Coupling for Arylamine Synthesis
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in organic synthesis for the formation of carbon-nitrogen (C-N) bonds. numberanalytics.comchemeurope.com This reaction facilitates the synthesis of arylamines from aryl halides or triflates and primary or secondary amines in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org The versatility and functional group tolerance of this methodology have made it a widely adopted alternative to harsher, more traditional methods of C-N bond formation. numberanalytics.com
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine to the resulting palladium(II) complex, deprotonation of the coordinated amine by a base, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. chemeurope.com
A variety of palladium precursors and phosphine ligands have been developed to enhance the efficiency and scope of the Buchwald-Hartwig amination. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various air-stable palladium(II) pre-catalysts. uwindsor.ca The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by promoting both the oxidative addition and reductive elimination steps. chemeurope.com
While direct examples of this compound as a substrate in Buchwald-Hartwig amination are not extensively documented in readily available literature, research into catalyst development has revealed the utility of related cinnamyl structures. For instance, palladium-cinnamyl complexes, alongside allyl and indenyl complexes, have been synthesized and employed as defined precatalysts in C-N coupling reactions. These complexes have demonstrated high activity in the amination of aryl chlorides, such as 4-chlorotoluene, with various amines at room temperature. researchgate.net This indicates the compatibility of the cinnamyl moiety within the palladium catalytic system, suggesting the potential for this compound itself to act as a substrate under appropriate conditions.
Table 1: General Components of the Buchwald-Hartwig Amination Reaction
| Component | Examples | Role in Reaction |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [PdCl₂(PPh₃)₂] | Source of the active Pd(0) catalyst. |
| Ligand | P(o-tolyl)₃, BINAP, dppf, XANTPHOS | Stabilizes the palladium center, influences reactivity and selectivity. |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, LHMDS | Deprotonates the amine, facilitating coordination and reductive elimination. mdpi.com |
| Aryl Halide/Triflate | Aryl bromides, aryl chlorides, aryl triflates | The electrophilic coupling partner. |
| Amine | Primary and secondary aliphatic or aromatic amines | The nucleophilic coupling partner. |
| Solvent | Toluene, THF, Dioxane | Provides the reaction medium. uwindsor.ca |
Kumada-Corriu Coupling
The Kumada-Corriu coupling, first reported independently by the groups of Kumada and Corriu in 1972, represents one of the pioneering transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. organicreactions.orgwikipedia.org The reaction typically involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organicreactions.orgorganic-chemistry.org It is particularly effective for the synthesis of biaryls and styrene (B11656) derivatives. organic-chemistry.org
The mechanism of the Kumada-Corriu coupling involves a catalytic cycle that includes the oxidative addition of the organic halide to the low-valent metal center (Ni(0) or Pd(0)), followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the cross-coupled product and regenerate the active catalyst. numberanalytics.com
While the Kumada-Corriu coupling is a powerful tool, its application can be limited by the functional group tolerance due to the high reactivity of Grignard reagents. arkat-usa.org However, advancements in ligand design and reaction conditions have expanded its scope. nih.gov The choice of catalyst is critical, with various nickel(II) and palladium(II) precursors serving as effective catalysts. wikipedia.org
As an α,β-unsaturated acyl chloride, this compound possesses a vinyl halide-like reactivity at the carbonyl carbon, making it a potential substrate for Kumada-Corriu type couplings. The reaction would involve the displacement of the chloride by an organomagnesium nucleophile. Given the established reactivity of vinyl halides in Kumada-Corriu couplings, it is plausible that this compound could react with Grignard reagents in the presence of a suitable nickel or palladium catalyst to form α,β-unsaturated ketones. nih.govwikipedia.org
Table 2: Typical Components for a Kumada-Corriu Coupling Reaction
| Component | Examples | Purpose |
| Catalyst | NiCl₂(dppe), NiCl₂(dppp), Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the cross-coupling reaction. |
| Organic Halide | Aryl halides, vinyl halides | The electrophilic partner. |
| Grignard Reagent | Phenylmagnesium bromide, methylmagnesium chloride | The nucleophilic partner. |
| Solvent | Tetrahydrofuran (THF), Diethyl ether | The reaction medium. wikipedia.org |
Sonogashira Cross-Coupling
The Sonogashira cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl or aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org This methodology has found widespread application in the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials, due to its mild reaction conditions and broad substrate scope. wikipedia.org
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. The copper cycle involves the reaction of the terminal alkyne with the copper(I) salt in the presence of the amine base. The final step is the reductive elimination from the palladium center to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org
This compound has been successfully employed as a substrate in Sonogashira cross-coupling reactions to synthesize various alkynyl ketones. For instance, the coupling of this compound with ethynylbenzene has been achieved using a PdCl₂(PPh₃)₂/CuI catalyst system. mdpi.com A study by Wang and colleagues investigated this transformation using a palladium catalyst deposited on KF-alumina under microwave irradiation. mdpi.com Another report details the synthesis of a range of alkynyl ketones through the Sonogashira coupling of acyl chlorides, including this compound, with terminal alkynes using a palladium catalyst supported on donor-functionalized silica (B1680970) gel. mdpi.com In one specific example from this study, the coupling of this compound with 1-ethynyl-4-nitrobenzene (B13769) produced the corresponding ynone in good yield. mdpi.com
Table 3: Examples of Sonogashira Coupling of this compound with Terminal Alkynes
| Alkyne | Catalyst System | Product | Yield (%) | Reference |
| Phenylacetylene | [PdCl₂(PPh₃)₂]/CuI | 1,5-diphenylpent-4-en-1-yn-3-one | 87 | mdpi.com |
| 1-Ethynyl-4-nitrobenzene | Pd/donor-functionalized silica gel, CuI | 1-(4-nitrophenyl)-5-phenylpent-4-en-1-yn-3-one | 78 | mdpi.com |
Cycloaddition Reactions
Cycloaddition reactions are powerful chemical transformations that form cyclic molecules through the concerted or stepwise combination of two or more unsaturated molecules. This compound, with its activated carbon-carbon double bond, can participate as a dienophile or dipolarophile in various cycloaddition reactions.
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile that leads to the formation of a five-membered heterocyclic ring. wikipedia.orgyoutube.com This reaction is a highly efficient and stereoselective method for the synthesis of a wide variety of heterocyclic compounds. nih.gov The α,β-unsaturated carbonyl moiety of this compound makes it an excellent dipolarophile, capable of reacting with various 1,3-dipoles such as azomethine ylides, nitrile oxides, and nitrones. youtube.comnih.gov
A common application of this reaction is the synthesis of pyrrolidine (B122466) derivatives through the cycloaddition of azomethine ylides with electron-deficient alkenes. nih.gov Azomethine ylides, often generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, react with dipolarophiles like this compound to afford highly functionalized pyrrolidines. nih.govnih.gov The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the stereochemistry of the dipolarophile is retained in the product. wikipedia.org
For example, the reaction of an azomethine ylide, generated from isatin (B1672199) and an α-amino acid, with a cinnamoyl derivative would be expected to yield a spiro-pyrrolidinyl-oxindole, a privileged scaffold in medicinal chemistry. nih.gov The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. wikipedia.org
Table 4: General Scheme of 1,3-Dipolar Cycloaddition with a Cinnamoyl Derivative
| 1,3-Dipole | Dipolarophile | Product Type |
| Azomethine Ylide | This compound Derivative | Functionalized Pyrrolidine |
| Nitrile Oxide | This compound Derivative | Isoxazoline (B3343090) |
| Nitrone | This compound Derivative | Isoxazolidine |
Intramolecular Diels-Alder Reactions
The intramolecular Diels-Alder (IMDA) reaction is a powerful variant of the Diels-Alder reaction where the diene and the dienophile are part of the same molecule, connected by a tether. organicreactions.orgmasterorganicchemistry.com This reaction allows for the efficient construction of complex polycyclic systems in a single step, often with high levels of stereocontrol. organicreactions.orgresearchgate.net The stereochemical outcome of the IMDA reaction is highly dependent on the length and nature of the tether connecting the diene and dienophile, as well as the substitution pattern on these moieties. princeton.edu
For this compound to participate in an IMDA reaction, it would need to be incorporated into a molecule that also contains a diene functionality. The cinnamoyl group would serve as the dienophile. The feasibility and stereochemical course of the cyclization would be influenced by the transition state geometry, which seeks to minimize steric interactions and ring strain. princeton.edu Generally, the formation of five- or six-membered rings in the fused or bridged product is favored. masterorganicchemistry.com
A relevant example is the thermal cyclization of trans-cinnamyl esters of dienoic acids. In these systems, the cinnamyl group acts as the dienophile, and the dienoic acid portion serves as the diene. The intramolecular cycloaddition leads to the formation of polycyclic lactones. The stereoselectivity of such reactions is often high, dictated by the preference for an endo transition state, although this can be influenced by the specific substitution and reaction conditions. researchgate.netresearchgate.net
Table 5: Classifications of Intramolecular Diels-Alder Reactions
| Type | Description | Typical Product |
| Type I | The tether connects the terminus of the diene to the dienophile. | Fused or bridged bicyclic systems. princeton.edu |
| Type II | The tether connects an internal position of the diene to the dienophile. | Bridged bicyclic systems. princeton.edu |
| Transannular | The diene and dienophile are part of a larger ring system. | Complex polycyclic structures. masterorganicchemistry.com |
Advanced Applications in Materials Science and Polymer Chemistry
Functionalization of Polymers for Photocrosslinking
The introduction of cinnamoyl groups onto polymer backbones is a key strategy for creating photocrosslinkable materials. koreascience.kr This process typically involves the esterification of polymers containing hydroxyl groups, such as poly(vinyl alcohol), with cinnamoyl chloride. google.comresearchgate.net The resulting cinnamoylated polymers can be crosslinked by UV irradiation, transforming a soluble, thermoplastic material into an insoluble, thermoset network. rsc.org This transformation is the basis for numerous applications that rely on precise spatial and temporal control over material properties. rsc.orgpolysciences.com
Poly(vinyl cinnamate) (PVCi) is a classic example of a negative photoresist, a material that becomes less soluble after exposure to light. It is synthesized by the esterification of poly(vinyl alcohol) (PVA) with this compound in the presence of a base like pyridine (B92270). google.com The degree of substitution of the hydroxyl groups with cinnamoyl moieties can be controlled during the synthesis, which in turn influences the photosensitivity and physical properties of the resulting polymer. researchgate.net
Upon exposure to UV radiation, typically in the 200-400 nm range, the pendant cinnamoyl groups on the PVCi chains undergo a [2+2] photocycloaddition reaction. researchgate.net This dimerization creates cyclobutane (B1203170) rings that act as crosslinks between polymer chains. The crosslinked regions become insoluble in developer solvents, allowing for the creation of a negative image of the mask used during exposure. This property makes PVCi highly valuable for patterning materials in applications like semiconductor manufacturing and printing. polysciences.com
Table 1: Synthesis Methods for Poly(vinyl cinnamate)
| Precursor Polymer | Reagent | Key Reaction | Application |
|---|---|---|---|
| Poly(vinyl alcohol) (PVA) | This compound | Esterification of hydroxyl groups | Photoresists google.com |
The development of advanced dielectric materials is crucial for high-density energy storage applications, such as in modern electronics and power systems. nih.govresearchgate.net Polymers are attractive for these applications due to their high breakdown strength, low dielectric loss, and processability. bohrium.com One strategy to enhance the dielectric constant (permittivity) of polymers is to introduce highly polarizable functional groups. bohrium.commdpi.com
While this compound itself is not a primary dielectric material, its utility lies in functionalizing polymer backbones to create materials with tailored dielectric properties. The incorporation of polar groups, such as the carbonyl and phenyl groups within the cinnamoyl moiety, can increase the orientational polarization of the polymer. researchgate.netmdpi.com By grafting cinnamoyl groups onto polymer chains, it is possible to create dipolar glass polymers, which exhibit high permittivity and low dielectric loss. researchgate.net The ability to photocrosslink these functionalized polymers can also be advantageous, as it can lock in a desirable polar orientation and improve the thermal and mechanical stability of the dielectric material. bohrium.com Research into polyimides and other high-performance polymers functionalized with polar groups has shown promise for increasing energy storage capacity. mdpi.comresearchgate.net
The photocrosslinking ability imparted by the cinnamoyl group is widely exploited in the formulation of photocurable coatings and hydrogels. koreascience.krnih.gov Cinnamoyl-functionalized polymers can be applied as a liquid coating and then rapidly cured into a solid, durable film upon UV exposure. koreascience.krpolysciences.com This process is energy-efficient and offers excellent spatial and temporal control, making it a superior alternative to thermal curing in many industrial applications. rsc.org
In the biomedical field, this compound is used to synthesize photocrosslinkable hydrogels. nih.gov Hydrogels are three-dimensional polymer networks with high water content, making them suitable for applications like tissue engineering. nih.govnih.gov For example, polymers like poly(2-ethyl-2-oxazoline) (PEtOx) can be functionalized with cinnamoyl groups after partial hydrolysis. ugent.beugent.be The resulting PEtOx-Cin can be electrospun into nanofibrous mats and then crosslinked with UVB light to create water-stable membranes suitable for biomedical applications. ugent.beugent.be Similarly, interpenetrating polymer networks (IPNs) can be created by simultaneously photocrosslinking poly(vinyl cinnamate) and polymerizing a second monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA), resulting in a hydrogel with tunable properties. nih.gov
Table 2: Examples of Cinnamoyl-Based Photocurable Systems
| Polymer System | Crosslinking Mechanism | Application | Reference |
|---|---|---|---|
| Poly(vinyl cinnamate) / HEMA / EGDMA | [2+2] photocycloaddition and free radical polymerization | Drug release matrices | nih.gov |
| Cinnamoyl-bearing PEtOx (PEtOx-Cin) | Photodimerization of cinnamoyl groups | Water-stable nanofibrous membranes | ugent.beugent.be |
Photolithography is a cornerstone technology in the microelectronics industry, used to fabricate integrated circuits and other microdevices. The process relies on photoresists, materials that change their chemical properties upon exposure to light. polysciences.com Poly(vinyl cinnamate), synthesized using this compound, was one of the first photopolymers to be widely used as a photoresist. polysciences.comkent.edu
When a thin film of PVCi is exposed to UV light through a photomask, the exposed areas become crosslinked and insoluble. researchgate.netkent.edu Washing the film with a solvent removes the unexposed polymer, leaving behind a patterned structure that replicates the photomask. google.com This patterned layer can then act as a protective mask for subsequent etching or deposition steps in the microfabrication process. The ability to create fine patterns with high resolution makes cinnamoyl-based photoresists essential for manufacturing microelectronic components. polysciences.com
Methacrylate polymers are a versatile class of materials with wide-ranging applications. Introducing cinnamoyl groups into methacrylate monomers or polymers allows for the creation of photocrosslinkable materials with the desirable properties of methacrylates. Cinnamyl methacrylate (CMA) can be synthesized and then copolymerized with other methacrylate monomers, such as ethyl methacrylate (EMA), using radical-initiated polymerization. researchgate.net
The reactivity ratios of the comonomers can be determined to understand the copolymerization behavior. For the CMA-EMA pair, EMA is the more active comonomer, meaning the resulting copolymer will have more EMA units. researchgate.net This is attributed to the steric hindrance from the bulky cinnamyl pendant group, which decreases the probability of a CMA radical adding to a growing polymer chain. researchgate.net Another approach involves reacting this compound with a methacrylate polymer that already contains reactive groups, such as the hydroxyl group in poly(2-hydroxyethyl methacrylate) (PHEMA). nih.gov This post-polymerization modification is an effective way to introduce photosensitive cinnamoyl functionality.
Integration into Hybrid Materials
Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level, offer synergistic properties that are not available from the individual constituents. nih.govrsc.org this compound is a valuable tool for integrating photosensitive organic moieties into inorganic structures, leading to the development of novel functional materials. ugent.bemdpi.com
One common approach is the functionalization of inorganic nanoparticles. For instance, the surface of zinc oxide (ZnO) or silica (B1680970) (SiO₂) nanoparticles can be modified to bear hydroxyl or amine groups, which can then be reacted with this compound. This process covalently attaches the photocrosslinkable cinnamoyl groups to the nanoparticle surface. These functionalized nanoparticles can then be dispersed within a polymer matrix. Upon UV irradiation, the cinnamoyl groups can crosslink with each other or with a functionalized polymer matrix, leading to a robust hybrid material with enhanced mechanical and thermal properties. mdpi.com
Another significant area is the use of cinnamoyl-functionalized precursors in sol-gel synthesis. researchgate.netsci-hub.se The sol-gel process is a low-temperature method for producing solid inorganic or hybrid materials from chemical precursors. By incorporating a silicon alkoxide precursor that has been functionalized with a cinnamoyl group, it is possible to create a hybrid silica network where the photosensitive organic group is an integral part of the structure. These photo-hybrid sol-gel materials are promising for applications in optics and sensor technology. researchgate.net
Advanced Applications of this compound in Materials Science and Polymer Chemistry
This compound, an acyl chloride derived from cinnamic acid, has emerged as a versatile chemical intermediate in the synthesis of advanced materials. Its unique structure, featuring a reactive acyl chloride group attached to a phenylpropanoid backbone, allows for its incorporation into a wide range of polymers and materials, imparting valuable properties. This article explores the specific applications of this compound in the development of bio-based polymers, the modification of natural fibers, and the creation of non-linear optical materials.
The reactivity of this compound makes it a valuable reagent for grafting specific functionalities onto polymer backbones and material surfaces. This has led to significant advancements in creating materials with tailored properties for specialized applications.
The integration of cinnamoyl moieties into bio-based polymers represents a significant strategy for developing novel, functional, and sustainable materials. A notable example involves the modification of starch, a readily available and biodegradable polymer. While cinnamoyl esterification is a common method, a novel approach utilizes cinnamyl chloride, a derivative, to form starch-cinnamyl ethers. researchgate.net This etherification process, conducted in the presence of sodium hydroxide (B78521), grafts cinnamyl groups onto the starch backbone. researchgate.net
The key advantage of this modification is the introduction of photo-crosslinking capabilities. The cinnamyl groups can undergo a [2+2] cycloaddition reaction when exposed to UV light, without the need for external photoinitiators. researchgate.net This cross-linking transforms the material, and the degree of substitution with cinnamyl groups can be controlled by adjusting the reaction conditions, which in turn tunes the physico-chemical properties of the resulting polymer. researchgate.net For instance, a low degree of substitution can yield a water-soluble polymer that can be cast into transparent, homogeneous films under biocompatible conditions. researchgate.net These films have potential applications in areas such as biodegradable packaging. researchgate.net The ether linkage is also more chemically stable and less polar than the ester bond formed via cinnamoyl esterification. researchgate.net
| Property | Description | Research Finding | Source |
| Synthesis Method | Etherification of starch with cinnamyl chloride. | Reaction involves dissolving starch in DMSO, adding powdered NaOH, and then adding cinnamyl chloride. | researchgate.net |
| Key Functionality | Photo-crosslinking | Cinnamyl groups undergo [2+2] cycloaddition under UV light (e.g., 254 nm), enabling cross-linking without photoinitiators. | researchgate.net |
| Solubility | Tunable based on Degree of Substitution (DS) | Low DS (e.g., 0.09) results in a water-soluble polymer. | researchgate.net |
| Film Formation | Solvent-casting | Water-soluble derivatives can be cast into transparent, homogeneous films. | researchgate.net |
| Potential Application | Biodegradable materials | Suitable for applications like transparent biodegradable packaging. | researchgate.net |
Natural lignocellulosic fibers, such as bamboo, sisal, and flax, are increasingly explored as sustainable reinforcements in polymer composites. mdpi.complasticsengineering.orgresearchgate.net However, a primary challenge is their inherent hydrophilicity (water-absorbing nature), which leads to poor compatibility and weak interfacial adhesion with hydrophobic polymer matrices. researchgate.netresearchgate.net To overcome this, various chemical surface modification techniques are employed to make the fibers more hydrophobic and improve their interaction with the matrix. researchgate.netresearchgate.net
One effective method is acylation, using reagents like benzoyl chloride, which is chemically analogous to this compound. eudl.euijsr.net This process, often referred to as benzoylation, typically involves pre-treating the fibers with an alkali solution, such as sodium hydroxide, to activate the surface hydroxyl groups of cellulose (B213188) and remove impurities like lignin (B12514952) and hemicellulose. eudl.euijsr.net The activated fibers are then treated with the acyl chloride. eudl.euijsr.net The reaction grafts the benzoyl (or cinnamoyl) group onto the fiber surface, reducing its hydrophilic nature. eudl.eu
| Fiber Type | Treatment | Observed Effects | Source |
| Sisal Fiber | Benzoyl chloride treatment | Enhanced hydrophobicity, increased crystallinity, improved interfacial bonding, and rougher surface for better resin penetration. | researchgate.net |
| Bamboo (D. stocksii) | Benzoyl chloride treatment | 15.4% increase in cellulose content, 50% higher density, and 76% greater tensile strength. | researchgate.net |
| Bamboo (P. ritcheyi) | Benzoylation after NaOH pretreatment | Increased density, enhanced tensile strength, and reduced hydrophilic nature. | eudl.eu |
| Kenaf Core Powder | Benzoyl chloride treatment | Improved tensile and flexural modulus in polypropylene (B1209903) composites. | researchgate.net |
| General Plant Fibers | Benzoylation | Reduces the hydrophilic nature of fibers and increases adhesion between the fiber and the matrix. | ijsr.net |
Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding use in applications like optical switching and data storage. researchgate.net The NLO effect involves the interaction of high-intensity light with a material, resulting in a non-linear polarization response. researchgate.net Organic molecules with specific structural features, particularly those with extensive π-conjugated systems, often exhibit significant NLO properties. researchgate.netnih.gov
This compound serves as a fundamental building block for the synthesis of a class of organic compounds known as chalcones, which are recognized for their NLO characteristics. researchgate.net Chalcones are chemically 1,3-diaryl-2-propen-1-ones and consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structure facilitates intramolecular charge transfer and electron delocalization, which are key to producing a strong NLO response. researchgate.net
The synthesis of NLO-active chalcones can be achieved through methods like the Claisen-Schmidt condensation, which may involve precursors derived from this compound. Research has demonstrated that chalcone (B49325) derivatives can possess impressive NLO properties. For instance, a specific chalcone derivative, 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one, was found to have a second-harmonic generation (SHG) efficiency 1.6 times that of urea, a standard NLO reference material. researchgate.net By modifying the substituent groups on the aromatic rings of the chalcone structure, researchers can fine-tune the NLO properties for specific applications.
| Material Class | Structural Basis | NLO Property / Application | Example / Finding | Source |
| Chalcones | Two aromatic rings joined by an α,β-unsaturated carbonyl system. | Second-Order NLO Effects | Derivatives can be synthesized for NLO applications. | |
| Chalcone Derivative | 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one | Second-Harmonic Generation (SHG) | SHG efficiency measured to be 1.6 times that of urea. | researchgate.net |
| Organic Chromophores | Delocalized electronic charge distribution via π-orbital overlap. | High mobility of electronic charge. | Leads to significant NLO properties useful in photonics and optoelectronics. | researchgate.net |
| General NLO Materials | Conversion of light wavelength and refractive index as a function of optical intensity. | Optical switching, data storage, up-conversion lasers. | The study of molecular polarizability allows for the prediction and optimization of materials for NLO applications. | researchgate.net |
Applications in Pharmaceutical and Medicinal Chemistry
Intermediate in the Synthesis of Bioactive Compounds
The cinnamoyl moiety is a structural feature found in many naturally occurring and synthetic molecules that exhibit important pharmacological properties. nih.gov By using cinnamoyl chloride as a precursor, chemists can efficiently synthesize derivatives that have shown promise as antiproliferative, antioxidant, antidiabetic, antimicrobial, and antiviral agents. nih.goveurekaselect.com Furthermore, it is a crucial building block for the creation of chalcones, a class of compounds renowned for their extensive medicinal applications. acs.orgalliedacademies.org
This compound is a key reactant in the synthesis of novel compounds with antiproliferative properties. Researchers have designed and synthesized various derivatives that demonstrate inhibitory effects against cancer cell lines. For instance, a series of cinnamoyloxy phosphonate (B1237965) derivatives were synthesized through microwave-assisted reactions of this compound with α-hydroxyphosphonates. nih.gov Certain compounds from this series exhibited notable inhibitory effects on the growth of SGC-7901 (human gastric adenocarcinoma) cells in vitro. nih.gov Specifically, one compound showed a 68.8% inhibition ratio at a concentration of 20 μmol·L⁻¹, while another demonstrated a 48.0% inhibition ratio at a lower concentration of 5 μmol·L⁻¹. nih.gov
In another study, novel cinnamic acid metronidazole (B1676534) ester derivatives were designed and synthesized as potential inhibitors of EGFR (epidermal growth factor receptor) and HER-2 (human epidermal growth factor receptor 2) kinases, which are often overexpressed in cancer. nih.gov One derivative, compound 3h , displayed potent biological activity with an IC₅₀ value of 0.62 μM against EGFR and 2.15 μM against HER-2. nih.gov This compound also showed good antiproliferative activity against the MCF-7 breast cancer cell line, suggesting its potential as an anticancer agent. nih.gov
The versatility of the cinnamoyl scaffold is further highlighted in the development of quinoline-chalcone derivatives. These hybrid molecules, which can be synthesized using this compound as an intermediate, have been explored for their anticancer activities against various cell lines, including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). mdpi.com
Table 1: Antiproliferative Activity of this compound Derivatives
| Derivative Class | Target/Cell Line | Key Findings | Reference |
| Cinnamoyloxy phosphonates | SGC-7901 | Compound 3c : 68.8% inhibition at 20 μmol·L⁻¹Compound 3h : 48.0% inhibition at 5 μmol·L⁻¹ | nih.gov |
| Cinnamic acid metronidazole esters | EGFR, HER-2, MCF-7 | Compound 3h : IC₅₀ = 0.62 μM (EGFR), IC₅₀ = 2.15 μM (HER-2) | nih.gov |
| Quinoline-chalcones | MGC-803, HCT-116, MCF-7 | Compound 12e : IC₅₀ = 1.38 μM (MGC-803), 5.34 μM (HCT-116), 5.21 μM (MCF-7) | mdpi.com |
This compound is utilized in the synthesis of compounds designed to combat oxidative stress, a condition implicated in numerous diseases. nih.govmdpi.com The cinnamoyl group is a feature of many natural and synthetic antioxidants. nih.goveurekaselect.com Derivatives of cinnamic acid are well-known for their free-radical scavenging properties, which are often enhanced by the presence of phenolic hydroxyl groups. eurekaselect.comnih.gov
Research has focused on creating novel cinnamoyl derivatives with enhanced antioxidant potential. For example, a study involved the synthesis of thirty cinnamoyl-tethered indoline (B122111) derivatives aimed at improving the antioxidant activities of the natural compound caffeic acid phenethyl ester (CAPE). nih.gov The structure-activity relationship studies indicated that incorporating catechol and 5-Cl-indolinyl fragments resulted in compounds with significant dual antioxidant and anti-inflammatory activities. nih.gov The most potent compound, 4b , not only suppressed inflammatory cytokines but also upregulated the antioxidant gene HO-1 and the level of the antioxidant enzyme superoxide (B77818) dismutase (SOD). nih.gov
Another approach involves the synthesis of cinnamoyl-thiosemicarbazide derivatives and their subsequent conversion into five-membered heterocycles like triazoles and oxadiazoles. mdpi.com These hybrid molecules have been evaluated for their antioxidant capabilities. mdpi.com Similarly, the synthesis of cinnamoyl amides of amino acid derivatives has been explored, with some of the resulting compounds showing significant antioxidant activity. nih.govresearchgate.net For instance, a study on hydroxycinnamoyl amino acid conjugates found that derivatives containing a phenylalanine moiety exhibited the highest antioxidant activity in bulk phase lipid autoxidation. nih.gov
Table 2: Antioxidant Activity of Selected Cinnamoyl Derivatives
| Derivative | Type of Activity | Key Findings | Reference |
| Cinnamoyl-tethered indoline (4b ) | Antioxidant & Anti-inflammatory | Upregulated antioxidant gene HO-1 and SOD enzyme levels. | nih.gov |
| Hydroxycinnamoyl amino acid conjugates | Lipid Autoxidation Inhibition | Phenylalanine-containing conjugates showed the highest activity. | nih.gov |
| Cinnamaldehyde (B126680) derivatives | DPPH Radical Scavenging | Cinnamic acid, methyl cinnamate (B1238496), and cinnamyl alcohol showed higher activity than cinnamaldehyde. | researchgate.net |
| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivatives | Antioxidant & Hypolipidemic | Compounds 4 and 13 showed antioxidant capacity comparable to Trolox. | mdpi.com |
The structural framework provided by this compound is being explored for the development of new antidiabetic agents. Diabetes mellitus is a metabolic disorder characterized by chronic hyperglycemia, and there is a continuous search for new therapeutic agents with improved efficacy and fewer side effects.
While direct synthesis from this compound is less commonly reported in this specific area compared to others, the broader class of cinnamic acid derivatives has shown potential. For example, trans-cinnamaldehyde, a related compound, has demonstrated antidiabetic activities. mdpi.com The synthesis of various aryloxypropanolamine derivatives, which have shown potential as antidiabetic agents by targeting β3-adrenergic receptors, sometimes involves reaction steps with benzoyl chloride, a compound structurally related to this compound.
Research into metformin (B114582) derivatives has also been undertaken to enhance its antihyperglycemic activity. In one study, new metformin derivatives were synthesized, and their effects on blood glucose levels in streptozotocin-induced diabetic rats were evaluated. indexcopernicus.com One derivative produced a 63% decrease in blood glucose levels after 5 hours, which was more significant than the 42% reduction observed with metformin. indexcopernicus.com Although this specific synthesis used chloroacetyl chloride, it demonstrates a strategy of modifying existing drugs, a principle that can be applied using this compound to create novel cinnamoyl-drug conjugates with potential antidiabetic properties.
This compound is a valuable precursor for synthesizing compounds with potent antimicrobial activity against a range of pathogenic bacteria and fungi. nih.gov The cinnamoyl nucleus is an interesting scaffold for developing new antimicrobial drugs, as derivatives of cinnamic acid are known for their ability to disrupt microbial plasma membranes, damage nucleic acids and proteins, and induce reactive oxygen species. nih.gov
A study detailed the synthesis of a series of nineteen cinnamides and cinnamates using this compound as a starting material. nih.gov These compounds were tested against various fungal and bacterial strains. Derivative 6 (a cinnamoyl ester) showed the best antifungal profile, while derivative 18 (a cinnamide) was the most effective antibacterial agent, suggesting that specific structural modifications can tune the antimicrobial spectrum. nih.gov
In another investigation, novel cinnamic acid derivatives were created by reacting this compound (generated in situ from cinnamic acid and thionyl chloride) with metronidazole and memantine (B1676192). nih.gov The resulting ester derivative (cinnamoyl metronidazole) was potent against the Gram-positive bacterium Staphylococcus aureus, while the amide derivative (cinnamoyl memantine) showed significant activity against Candida fungi. nih.gov Furthermore, the synthesis of difluoromethyl cinnamoyl amides has yielded compounds with selective activity against Mycobacterium smegmatis, a model organism for M. tuberculosis. mdpi.com
Table 3: Antimicrobial Activity of this compound Derivatives
| Derivative | Target Microorganism(s) | Key Findings | Reference |
| Cinnamoyl ester (6 ) | Candida species | Best antifungal profile in the series (MIC = 626.62 μM). | nih.gov |
| Cinnamide (18 ) | Staphylococcus aureus | Best antibacterial profile in the series (MIC = 458.15 μM). | nih.gov |
| Cinnamoyl metronidazole | Staphylococcus aureus | Potent activity with an inhibition zone of 12-15 mm. | nih.gov |
| Cinnamoyl memantine | Candida fungi | Appreciable activity with an inhibition zone of 11-14 mm. | nih.gov |
| Difluoromethyl cinnamoyl amides | Mycobacterium smegmatis | Compounds 11b , 11d , and 11g were most active (MIC = 8 µg/mL). | mdpi.com |
The threat of viral diseases, such as that caused by the Dengue virus (DENV), has spurred research into new antiviral agents, and this compound has emerged as a useful synthetic intermediate in this field. analis.com.my Cinnamic acid and its derivatives have attracted attention for their broad pharmacological properties, including potential antiviral activity. eurekaselect.comanalis.com.my
A study focused on the synthesis of six cinnamic acid derivatives by reacting substituted this compound with various alcohols and amines to investigate their potential as DENV inhibitors. analis.com.my Through molecular docking simulations, the synthesized compounds were evaluated for their binding affinity to the DENV-2 NS2B/NS3 protease, a crucial enzyme for viral replication. The in-silico results revealed that compound AC5 had the highest binding affinity, fitting into an allosteric pocket of the protease. analis.com.my This suggests that cinnamic acid derivatives could be promising candidates for the development of antiviral drugs against DENV. analis.com.my
While direct experimental evidence for the anti-Dengue activity of these specific synthesized compounds is still developing, related research supports the potential of cinnamic acid derivatives. For example, p-sulfoxy-cinnamic acid has been shown to inhibit DENV entry into host cells. nih.gov Although this compound was not synthesized from this compound, its activity underscores the potential of the cinnamate scaffold in antiviral drug design.
This compound is a valuable reagent for the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones), a class of compounds that form the central core of many biologically active molecules. acs.orgalliedacademies.orgalliedacademies.org Chalcones are known for their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. alliedacademies.orgalliedacademies.orgresearchgate.net
Chalcones can be synthesized via Suzuki-Miyaura coupling reactions, for instance, by reacting this compound with phenylboronic acid in the presence of a palladium catalyst. acs.org This method provides an alternative to the more traditional Claisen-Schmidt condensation. acs.orgresearchgate.net
The medicinal properties of chalcones are well-documented. They are regarded as promising anticancer agents, capable of inducing apoptosis in cancer cells. mdpi.comnih.gov For example, a series of chalcones were synthesized and evaluated for cytotoxicity against several human cancer cell lines, with some compounds showing the ability to increase reactive oxygen species (ROS) levels, leading to apoptosis in MCF-7 breast cancer cells. mdpi.com
In addition to their anticancer effects, chalcones are potent anti-inflammatory agents. nih.govnih.govresearchgate.net Studies have shown that certain chalcones can inhibit the release of inflammatory mediators like β-glucuronidase and lysozyme (B549824) from neutrophils and suppress the production of nitric oxide (NO). nih.govresearchgate.netrsc.org For instance, 2',5'-dihydroxychalcone (B1234639) has been identified as a potent inhibitor of chemical mediators and cyclooxygenase. nih.gov The synthesis of various chalcone (B49325) derivatives continues to be an active area of research for developing new and effective anti-inflammatory drugs. nih.govnih.govmdpi.com
Table 4: Medicinal Properties of Chalcones Synthesized Using Cinnamoyl Scaffolds
| Property | Mechanism/Target | Example/Finding | Reference |
| Anticancer | Induction of Apoptosis in MCF-7 cells | Compounds 1, 5, 23, 25 increased ROS levels, leading to apoptosis. | mdpi.com |
| Anticancer | Inhibition of Caco-2 colon cancer cell growth | Compound 3e induced apoptosis via an intrinsic pathway. | nih.gov |
| Anti-inflammatory | Inhibition of mediator release from neutrophils | Most synthesized chalcones showed potent inhibition of β-glucuronidase and lysozyme release. | nih.gov |
| Anti-inflammatory | Inhibition of Nitric Oxide (NO) production | Chalcones showed significant suppression of NO production. | researchgate.net |
| Anti-inflammatory | Regulation of NF-κB and JNK activation | Chalcone analogues were identified as potent anti-inflammatory agents through this mechanism. | rsc.org |
Preparation of Cinnamamide (B152044) Derivatives
The synthesis of cinnamamide derivatives is a common application of this compound, typically achieved through its reaction with a primary or secondary amine. This acylation reaction, often a form of the Schotten-Baumann reaction, is a straightforward and efficient method for creating an amide bond.
The general procedure involves dissolving the desired amine in a suitable solvent, often an anhydrous one like dichloromethane (B109758) (DCM), toluene (B28343), or ether, and then adding this compound dropwise, usually at a cooled temperature (0 °C) to control the reaction's exothermicity. analis.com.mygoogle.com A base such as pyridine (B92270) or sodium bicarbonate is frequently used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. analis.com.mynih.gov The reaction mixture is typically stirred for a period ranging from a few hours to a full day at room temperature or under reflux to ensure completion. google.comnih.gov
For instance, a series of cinnamamides were prepared by reacting this compound with various amines in pyridine, which acted as both the solvent and the base, under reflux conditions. nih.gov Another approach involved reacting this compound with amines like anthranilic acid or 2,6-dimethylaniline (B139824) in anhydrous DCM at 0 °C, followed by stirring at room temperature. The workup included washing with acidic and basic solutions to purify the product. analis.com.my Similarly, morpholine-containing cinnamamides were synthesized by adding this compound to a cooled solution of morpholine (B109124) in dry pyridine. Cinnamoyl amides of amino acid derivatives have also been synthesized, highlighting the versatility of this reaction in creating peptidomimetic structures. researchgate.net
The synthesis can also be adapted for specific drug molecules. For example, cinnamoyl memantine, an amide derivative, was synthesized by reacting this compound with the pharmaceutical compound memantine. nih.govnih.gov These methods underscore the utility of this compound as a key building block for generating libraries of cinnamamide derivatives for biological screening. researchgate.netlkdkbanmerucollege.ac.in
Synthesis of Novel Cinnamyl Sulfonamide Hydroxamate Derivatives for Cancer Therapy
This compound is instrumental in the synthesis of novel compounds designed for cancer therapy, particularly histone deacetylase (HDAC) inhibitors. HDACs are enzymes involved in gene expression regulation, and their inhibition is a validated strategy in oncology. vnu.edu.vn
Researchers have developed cinnamoylhydroxamic acid derivatives that incorporate a sulfonamide linkage, aiming to create potent and selective HDAC inhibitors. vnu.edu.vnresearchgate.net The synthesis involves a multi-step process where a key intermediate is formed by reacting a substituted this compound with an amine-containing sulfonamide. This creates a cinnamamide scaffold linked to a sulfonamide group. The final step involves converting a precursor functional group into a hydroxamic acid, which acts as the crucial zinc-binding group (ZBG) that chelates the zinc ion in the active site of HDAC enzymes. vnu.edu.vn
In one study, N-hydroxycinnamamide itself served as the zinc-binding group and part of the linker. Derivatives bearing a sulfonamide bond were synthesized and evaluated through molecular docking for their potential to inhibit HDAC2 and HDAC8. vnu.edu.vnresearchgate.net The results indicated that a compound featuring a sulfonamide linkage was a promising candidate for inhibiting the HDAC2 enzyme, suggesting that this class of compounds, accessible via this compound, warrants further investigation as potential anticancer agents. vnu.edu.vn
Synthesis of Isoxazolinyl Thio Derivatives
This compound is a key reagent in the multi-step synthesis of complex heterocyclic compounds such as (5'-phenyl isoxazolinyl thio)-8-substituted-(1,2,4)triazino(5,6-b)indoles. ajrconline.orgcabidigitallibrary.org These molecules are of interest for their potential pharmacological activities, including antimicrobial and analgesic effects. ajrconline.org
The synthetic route begins with the formation of 8-substituted-5H-2,3-dihydro-(1,2,4)triazino(5,6-b)indole-3-thiones from substituted isatins. ajrconline.orgcabidigitallibrary.org In the crucial next step, this thione intermediate is treated with this compound in a solvent like dimethylformamide (DMF) under reflux. This reaction results in the S-acylation of the thione, forming a 5H-3-(cinnamoyl thio)-8-substituted-(1,2,4)triazino(5,6-b)indole intermediate. ajrconline.org
Finally, this cinnamoyl thio intermediate undergoes a cyclization reaction. By refluxing it with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) in ethanol, the α,β-unsaturated carbonyl system of the cinnamoyl group reacts to form a 5-phenyl isoxazoline (B3343090) ring. ajrconline.orgcabidigitallibrary.org This yields the target 5H-3-(5'-phenyl isoxazolinyl thio)-8-substituted-(1,2,4)triazino(5,6-b)indole derivatives. The use of this compound in this pathway provides the necessary structural precursor for the ultimate formation of the bioactive isoxazoline heterocycle. ajrconline.org
Pharmacological Studies of Cinnamoyl Derivatives
Derivatives synthesized from this compound have demonstrated a broad spectrum of pharmacological activities. The cinnamoyl scaffold is recognized as a privileged structure in medicinal chemistry, and its derivatives are actively studied for their therapeutic potential. nih.govnih.gov
Antimicrobial Properties and Mechanisms
Cinnamoyl derivatives, including both amides and esters, exhibit significant antimicrobial activity against a range of pathogenic bacteria and fungi. mdpi.comeurekaselect.com Numerous studies have synthesized libraries of these compounds to investigate their structure-activity relationships (SAR). nih.govmdpi.com
Generally, cinnamic acid derivatives are known to possess antimicrobial properties, but their potency can be significantly enhanced through chemical modification. nih.govmdpi.com For example, in a study of nineteen synthetic cinnamides and cinnamates, several derivatives showed potent activity. Butyl cinnamate was identified as a particularly effective antifungal agent, while a cinnamamide derivative with an isopropylbenzyl group showed strong antibacterial effects. nih.govnih.govresearchgate.net Another study found that cinnamoyl amides of amino acid derivatives were more active against Saccharomyces cerevisiae than cinnamic acid, with some being more potent than the standard preservative benzoic acid. researchgate.net
The mechanism of antimicrobial action for cinnamoyl derivatives is believed to be multifactorial. nih.gov A primary target is the microbial cell membrane. Studies have shown that these compounds can interact directly with ergosterol, a key component of the fungal cell membrane, leading to membrane disruption and cell death. nih.govmdpi.com This mechanism is shared with well-known antifungal drug classes like azoles and polyenes. nih.gov Other proposed mechanisms include the disruption of cellular metabolism, inhibition of essential enzymes, and the generation of oxidative stress. mdpi.com Molecular docking studies have suggested that cinnamoyl derivatives may target enzymes like histone deacetylases (e.g., caHOS2) in fungi and fatty acid biosynthesis enzymes (e.g., saFABH) in bacteria. nih.govmdpi.com
Table 1: Antimicrobial Activity of Selected Cinnamoyl Derivatives
| Compound | Test Organism | MIC (µM) | Reference |
|---|---|---|---|
| Butyl Cinnamate | Candida albicans | 626.62 | nih.govmdpi.com |
| Propanol Cinnamate | Candida albicans | 672.83 | nih.govmdpi.com |
| (E)-N-(4-isopropylbenzyl)cinnamamide | Staphylococcus aureus | 458.15 | nih.govmdpi.com |
| Decyl Cinnamate | Staphylococcus aureus | 550.96 | nih.govmdpi.com |
| Cinnamoyl Butyl Glycinate | Saccharomyces cerevisiae | More active than benzoic acid | researchgate.net |
| Cinnamoyl Metronidazole | Staphylococcus aureus | Zone of Inhibition: 12-15 mm | nih.gov |
| Cinnamoyl Memantine | Candida albicans | Zone of Inhibition: 11-14 mm | nih.gov |
Antiplasmodial Activity
Derivatives of this compound are being explored as novel agents against malaria, caused by parasites of the Plasmodium genus. nih.gov The emergence of drug-resistant Plasmodium falciparum strains necessitates the development of new antimalarial compounds. nih.gov
Researchers have synthesized hybrids of the cinnamoyl scaffold with known antimalarial pharmacophores, such as the 4-aminoquinoline (B48711) core of chloroquine (B1663885). nih.govuniven.ac.za A series of cinnamoyl-chloroquine hybrids linked by flexible diamine chains were synthesized and tested against both drug-sensitive (NF54) and multidrug-resistant (K1) strains of P. falciparum. univen.ac.za The results showed that the length of the alkyl chain linker and the substituents on the cinnamoyl phenyl ring significantly influenced antiplasmodial activity. One compound with a longer linker showed potent activity against both strains, with IC₅₀ values of 0.012 µM (NF54) and 0.009 µM (K1). univen.ac.za
Another class of compounds, cinnamanilides, has also been evaluated for antiplasmodial activity. In a screening of variously substituted cinnamanilides, fourteen derivatives showed IC₅₀ values ranging from 0.58 to 31 µM against a sensitive strain of P. falciparum. nih.gov The most potent compound, (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide, had an IC₅₀ of 0.58 µM, demonstrating activity comparable to the standard drug chloroquine. nih.gov These findings highlight that the cinnamoyl moiety is a valuable scaffold for designing new antimalarial agents. nih.govnih.gov
**Table 2: Antiplasmodial Activity of Selected Cinnamoyl Derivatives against *P. falciparum***
| Compound Class | Derivative Example | Strain | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Cinnamanilide | (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | Sensitive | 0.58 | nih.gov |
| Cinnamanilide | (2E)-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Sensitive | 2.0 - 4.3 | nih.gov |
| Cinnamoyl Chloroquine Hybrid | Compound 32 (with long alkyl linker) | NF54 (Sensitive) | 0.012 | univen.ac.za |
| Cinnamoyl Chloroquine Hybrid | Compound 32 (with long alkyl linker) | K1 (Resistant) | 0.009 | univen.ac.za |
Comparison with Similar Compounds in Biological Contexts
The biological activity of cinnamoyl derivatives is often compared to parent compounds like cinnamic acid or to established drugs to gauge their therapeutic potential. nih.gov These comparisons consistently reveal that structural modification of the cinnamic acid skeleton via this compound can lead to substantial improvements in potency and specificity.
In the context of antimicrobial activity, many synthesized cinnamoyl derivatives show superior performance to cinnamic acid itself. researchgate.net For example, cinnamoyl amides of amino acids were found to be more effective at inhibiting yeast growth than both cinnamic acid and the widely used food preservative benzoic acid, especially at neutral pH. researchgate.net Similarly, while cinnamic acid has some antifungal properties, ester derivatives like tert-butyl 2-hydroxycinnamate have demonstrated significantly higher activity against plant pathogenic fungi, even outperforming commercial fungicides like kresoxim-methyl (B120586) in some cases. plos.org The introduction of substituents on the phenyl ring and variations in the ester or amide portion are key factors that modulate this activity. nih.govplos.org
In antimalarial research, cinnamanilides were developed by simplifying the structure of more complex naphthalene-carboxanilides, which had shown antitubercular activity. nih.gov The resulting simpler cinnamanilides not only were easier to synthesize but also displayed potent antiplasmodial activity, with some derivatives showing efficacy comparable to chloroquine against sensitive strains. nih.gov Furthermore, hybrid molecules combining the cinnamoyl group with the chloroquine structure have produced compounds that are more potent than chloroquine alone, particularly against resistant parasite strains. univen.ac.za This highlights the synergistic potential of combining the cinnamoyl scaffold with other pharmacophores.
Computational and Spectroscopic Studies of Cinnamoyl Chloride
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful computational tool in chemistry for investigating the electronic structure of many-body systems. arxiv.orgnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying molecules like cinnamoyl chloride. arxiv.org DFT calculations are used to predict a wide range of properties, from stable molecular geometries to reaction pathways. nih.govresearchgate.netrsc.org
Molecular Structure Optimization and Electronic Properties
A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy structure. arxiv.orgresearchgate.net This process calculates key structural parameters such as bond lengths and angles. youtube.com For this compound and related compounds, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve reliable predictions of molecular structures and electronic properties. researchgate.netscielo.org.mxjmcs.org.mxscielo.org.mx
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability, as it is a measure of electron conductivity. nih.govyoutube.comphyschemres.orgnih.gov A smaller gap generally indicates higher chemical reactivity and polarizability. nih.gov Furthermore, DFT can be used to compute Natural Bond Orbital (NBO) charges, which provide insight into charge distribution across the molecule. nih.govresearchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.
Prediction of Reaction Mechanisms and Transition States
Computational investigations into reactions involving similar unsaturated systems, such as the aminoalkenylation of heteroaromatics with keteniminium ions or Pummerer-type rearrangements, demonstrate the power of DFT in elucidating complex reaction pathways. rsc.orgpku.edu.cn These studies can reveal phenomena such as post-transition state bifurcations, where a single transition state leads to multiple products, with the outcome being dynamically controlled rather than purely by the lowest energy pathway. rsc.orgpku.edu.cn DFT can also model the influence of catalysts and solvent effects on reaction barriers, providing a comprehensive understanding of the reaction landscape. orientjchem.orgrsc.org
Studies of Rotational Barriers and Conformational Properties
This compound, like other cinnamoyl derivatives, can exist in different conformations due to rotation around single bonds, primarily the C-C bond connecting the carbonyl group and the vinyl group. scielo.org.mxresearchgate.net These conformers, often labeled s-cis and s-trans, can have different stabilities and reactivities. DFT calculations are highly effective for studying these conformational preferences and the energy barriers to rotation. nih.govuci.edudntb.gov.ua
A theoretical study reported that for this compound, there is a significant energy difference between the s-cis and s-trans rotamers. researchgate.net The investigation, which also examined related cinnamoyl derivatives, provides insight into the molecule's conformational landscape. researchgate.net Such studies often involve performing a potential energy scan by systematically changing a specific dihedral angle and calculating the energy at each step to map the rotational barrier. scielo.org.mxnih.gov These computational findings can be correlated with experimental techniques like variable temperature NMR, which can detect the presence of different conformers and measure the energy barriers between them. researchgate.net
| Parameter | Value (kcal/mol) | Reference |
|---|---|---|
| Energy Difference (s-cis vs. s-trans) | 8.19 | researchgate.net |
Binding Affinity Studies (e.g., to Target Proteins)
While specific DFT studies on the binding affinity of this compound itself were not identified in the search results, this methodology is widely applied in drug discovery to predict how a molecule (a ligand) might interact with a biological target, such as a protein. nih.govnih.gov DFT, often in combination with molecular docking, is used to calculate the binding free energy between the ligand and the protein's active site. nih.gov
This computational approach helps in understanding the non-covalent interactions—such as hydrogen bonds and van der Waals forces—that stabilize the protein-ligand complex. nih.gov By accurately predicting binding affinity, these methods can screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing, significantly accelerating the drug development process. nih.govnih.gov Semiempirical quantum-mechanical methods, which are faster than full DFT, are also being developed and have shown promise in delivering DFT-quality predictions of binding affinity in minutes. nih.gov
Time-Dependent DFT (TD-DFT) for Excited States
To investigate the properties of molecules in their electronically excited states, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is used. nih.gov This method is a popular tool for calculating electronic transition energies, which can be directly compared to experimental UV-Vis absorption spectra. researchgate.netnih.govresearchgate.net
TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov The analysis involves examining the molecular orbitals involved in the electronic transition, typically from the HOMO to the LUMO, to characterize the nature of the excited state (e.g., a π → π* transition). researchgate.net While specific TD-DFT results for this compound were not found, studies on related molecules like cinnamic acid and cinnamaldehyde (B126680) have successfully used TD-DFT (employing functionals like B3LYP) to compute their UV-visible spectra in various solvents, demonstrating the applicability of this method. researchgate.netjmcs.org.mxscielo.org.mxdntb.gov.ua
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.
In ¹H NMR spectroscopy, the protons on the aromatic ring and the vinyl group of trans-cinnamoyl chloride give rise to distinct signals. The spectrum, typically run in a solvent like CDCl₃, shows characteristic chemical shifts for the vinyl protons and the aromatic protons. chemicalbook.com
| Proton Assignment | Chemical Shift (ppm) | Reference |
|---|---|---|
| Vinyl Proton (α to C=O) | 6.64 | chemicalbook.com |
| Vinyl Proton (β to C=O) | 7.82 | chemicalbook.com |
| Aromatic Protons | 7.24 - 7.78 | chemicalbook.com |
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. chemicalbook.comlibretexts.org The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. libretexts.org For example, the carbonyl carbon of the acid chloride group appears at a characteristic downfield shift.
Furthermore, NMR is a powerful tool for monitoring reactions. For instance, in the synthesis of cinnamoyl derivatives, NMR is used to confirm the incorporation of the cinnamoyl moiety into the final product. researchgate.net Advanced NMR techniques, such as variable temperature NMR, have also been used in conjunction with DFT studies to investigate the dynamics of rotational isomers (rotamers) in cinnamoyl-containing compounds, providing experimental validation for calculated rotational energy barriers. researchgate.net
¹H NMR Spectroscopy for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for confirming the structure of this compound by identifying the chemical environment of its hydrogen atoms. The spectrum typically shows distinct signals for the aromatic protons and the vinylic protons of the propenoyl chain. researchgate.net
The aromatic protons on the phenyl group usually appear as a complex multiplet in the region of δ 7.4-7.6 ppm. chemicalbook.com The two vinylic protons, Hα and Hβ, are crucial for confirming the trans configuration of the double bond. These protons are chemically non-equivalent and split each other into doublets. The proton adjacent to the carbonyl group (Hα) typically resonates at a higher field (around δ 6.61 ppm), while the proton adjacent to the phenyl ring (Hβ) appears at a lower field (around δ 7.75 ppm). oc-praktikum.de The large coupling constant (J) between these two protons, typically around 15-16 Hz, is characteristic of a trans relationship. chemicalbook.com
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenyl-H | 7.40 - 7.60 | Multiplet | - |
| Vinylic-Hβ | ~7.75 | Doublet | ~15.6 |
Note: Data compiled from spectra in CDCl₃. chemicalbook.comoc-praktikum.de Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy for Structural Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. nih.gov The spectrum reveals distinct signals for the carbonyl carbon, the two vinylic carbons, and the carbons of the phenyl ring. chemicalbook.com
The carbonyl carbon of the acid chloride group is highly deshielded and typically appears at the lowest field, around δ 166 ppm. The vinylic carbons show distinct chemical shifts; the carbon bonded to the phenyl group (Cβ) resonates around δ 152 ppm, while the carbon adjacent to the carbonyl group (Cα) is found around δ 125 ppm. The carbons of the aromatic ring appear in the characteristic region of δ 128-134 ppm. spectrabase.com
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~166.0 |
| Vinylic (Cβ) | ~152.0 |
| Vinylic (Cα) | ~125.0 |
| Aromatic (C-ipso) | ~133.5 |
Note: Data compiled from spectra in CDCl₃. chemicalbook.comspectrabase.com Chemical shifts can vary based on experimental conditions.
Variable Temperature NMR for Conformational Analysis
Variable temperature (VT) NMR is a powerful technique used to study dynamic processes such as conformational changes and restricted rotation. sciencepublishinggroup.com In molecules with single bonds that have some double-bond character due to resonance, rotation can be hindered, leading to the existence of distinct rotational isomers (rotamers) that can be observed at low temperatures. nih.gov
For this compound, restricted rotation around the single bond connecting the carbonyl group and the Cα of the vinyl group can give rise to two planar conformers: the s-trans and s-cis isomers. At room temperature, the rotation may be fast on the NMR timescale, resulting in an averaged spectrum. However, by lowering the temperature, the rate of interconversion can be slowed sufficiently to observe separate signals for each conformer. sciencepublishinggroup.com As the temperature is increased, these separate signals broaden and eventually coalesce into a single, sharp peak at the coalescence temperature. The energy barrier for this rotation can be calculated from the coalescence temperature and the frequency difference between the signals of the two isomers using the Eyring equation. sciencepublishinggroup.com While specific VT-NMR studies on this compound are not widely reported, the principles are applicable to understanding its conformational dynamics. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure. chemicalbook.com
The most prominent feature is the strong, sharp absorption band for the carbonyl (C=O) stretch of the acid chloride, which typically appears at a high frequency, around 1760-1780 cm⁻¹. This high frequency is characteristic of acid chlorides. Another key absorption is the C=C stretching vibration of the alkene, found in the region of 1600-1630 cm⁻¹. The spectrum also displays bands corresponding to the aromatic C=C stretching vibrations around 1450-1580 cm⁻¹. A strong band around 975 cm⁻¹ is indicative of the out-of-plane C-H bending of the trans-disubstituted double bond, confirming the stereochemistry. nih.gov
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Carbonyl (C=O) Stretch (Acid Chloride) | ~1770 | Strong, Sharp |
| Alkene (C=C) Stretch | ~1625 | Medium |
| Aromatic (C=C) Stretch | 1450 - 1580 | Medium to Weak |
Note: Frequencies are approximate and based on typical values for these functional groups. nih.govchemicalbook.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. nih.gov In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ can be observed at m/z 166, corresponding to the molecular weight of the compound (C₉H₇³⁵ClO). nist.gov The presence of an [M+2]⁺ peak at m/z 168 with approximately one-third the intensity of the [M]⁺ peak is characteristic of a compound containing one chlorine atom, due to the natural abundance of the ³⁷Cl isotope. nist.gov
The fragmentation pattern provides further structural confirmation. A common fragmentation pathway is the loss of the chlorine radical to form the cinnamoyl cation, which is the base peak in the spectrum at m/z 131. nih.gov This cation can further fragment by losing a molecule of carbon monoxide (CO) to produce the phenylvinyl cation at m/z 103. Subsequent loss of acetylene (B1199291) (C₂H₂) yields the phenyl cation at m/z 77. nih.govnist.gov
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 166/168 | Molecular Ion | [C₉H₇ClO]⁺ |
| 131 | Cinnamoyl cation (Base Peak) | [C₉H₇O]⁺ |
| 103 | Phenylvinyl cation | [C₈H₇]⁺ |
Note: Fragmentation data from NIST Mass Spectrometry Data Center. nih.govnist.gov
UV-Visible Spectroscopy for Photodimerization Kinetics and Electronic Transitions
UV-Visible spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. This compound, with its extended conjugation across the phenyl ring, alkene double bond, and carbonyl group, exhibits strong UV absorption. researchgate.net The absorption spectrum is typically characterized by a strong π → π* transition, resulting in an absorption maximum (λ_max) in the UV region. ustc.edu.cn
This technique is particularly useful for studying the kinetics of photoreactions, such as the [2+2] photodimerization that cinnamoyl derivatives undergo upon UV irradiation. ustc.edu.cn In this reaction, two molecules of this compound react to form a cyclobutane (B1203170) ring, which disrupts the conjugated π-system. researchgate.net As the photodimerization proceeds, the concentration of the conjugated monomer decreases, leading to a corresponding decrease in the absorbance at its λ_max. By monitoring this change in absorbance over time, the kinetics of the photodimerization reaction can be determined. researchgate.netustc.edu.cn This allows for the investigation of reaction rates and mechanisms in both solution and solid states. buffalo.edu
Analytical Methods for Cinnamoyl Chloride and Its Derivatives
Chromatographic Techniques (e.g., TLC, GC)
Chromatography is a fundamental technique for separating and analyzing components within a mixture. For cinnamoyl chloride and its derivatives, Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are particularly useful. youtube.com
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method used for qualitative analysis, such as monitoring the progress of a reaction or identifying the presence of this compound and related substances like its precursor, cinnamic acid, or its derivatives. researchgate.net The separation is based on the differential partitioning of compounds between a solid stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase. youtube.comresearchgate.net
In a typical application, a sample is spotted onto a TLC plate, which is then placed in a chamber with a solvent system (the mobile phase). As the solvent moves up the plate via capillary action, compounds separate based on their polarity. youtube.com For instance, in the analysis of cinnamon-related compounds, silica gel plates are common, and a mobile phase like a cyclohexane-ethyl acetate (B1210297) mixture can be used to separate components such as cinnamaldehyde (B126680) and cinnamic alcohol. researchgate.net The separated spots are visualized, often under UV light. researchgate.net The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated to help identify the compounds.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. asccollegekolhar.in It is used for both qualitative and quantitative analysis of this compound. The identity of this compound can be confirmed by comparing its retention time from the gas chromatograph with that of a known standard or with related compounds like methyl cinnamate (B1238496). nii.ac.jp
In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. asccollegekolhar.in The separation occurs based on the compounds' boiling points and their interactions with the stationary phase. youtube.com Compounds with lower boiling points and weaker interactions travel faster through the column, resulting in shorter retention times. asccollegekolhar.in The NIST Mass Spectrometry Data Center provides a Kovats Retention Index for this compound, which is a standardized measure of retention time. nih.govnih.gov GC is often coupled with Mass Spectrometry (GC-MS), which provides detailed structural information, aiding in the definitive identification of the compound and any impurities. nih.govnih.govnist.gov
| Technique | Principle of Separation | Common Application | Key Parameters |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase based on polarity. youtube.com | Reaction monitoring, qualitative identification of this compound and related compounds. researchgate.net | Stationary Phase, Mobile Phase Composition, Retention Factor (Rf). |
| Gas Chromatography (GC) | Separation of volatile compounds based on boiling point and interaction with a stationary phase in a column. asccollegekolhar.in | Purity assessment, quantitative analysis, and identification by retention time. nii.ac.jp | Column Type, Carrier Gas, Oven Temperature, Retention Time, Detector Type (e.g., FID, MS). asccollegekolhar.in |
Titrimetric Determination (e.g., for Trace Moisture)
Titrimetric methods are quantitative chemical analysis techniques used to determine the concentration of an identified analyte. For this compound, a key application is the determination of trace moisture content, which is critical as the compound is highly reactive with water.
Karl Fischer Titration
The Karl Fischer (KF) titration is the standard method for determining trace amounts of water in a sample. wikipedia.orgmetrohm.com Invented in 1935, this method is based on the oxidation of sulfur dioxide by iodine in the presence of water. wikipedia.orgnih.gov The reaction consumes water stoichiometrically, allowing for precise quantification. wikipedia.org The titration can be performed using two main methods: volumetric and coulometric.
Volumetric KF Titration: In this method, a KF reagent containing iodine at a known concentration is added to the sample via a burette until all the water is consumed. wikipedia.org This method is suitable for samples with higher water content (from 100 ppm to 100%). greyhoundchrom.com The endpoint is typically detected potentiometrically. wikipedia.org
Coulometric KF Titration: This is the method of choice for samples with very low water content (from 1 ppm to 5%). greyhoundchrom.commetrohm.com Instead of adding iodine with a burette, it is generated electrochemically in the titration cell from an iodide-containing reagent. wikipedia.orgmetrohm.com The amount of water is calculated from the total charge required to generate the iodine needed to reach the endpoint, based on Faraday's law. metrohm.com This makes coulometric KF an absolute method that does not require titer determination. metrohm.com
Given the reactive nature of this compound, care must be taken to prevent side reactions. Specialized KF reagents and solvents may be required. metrohm.com For insoluble samples or those that interfere with the reaction, a KF oven can be used to heat the sample and transfer the evaporated water to the titration cell via a carrier gas stream. greyhoundchrom.com
| Karl Fischer Method | Principle | Typical Water Content Range | Key Features |
|---|---|---|---|
| Volumetric | Titrant with a known iodine concentration is added via a burette. wikipedia.org | 100 ppm - 100% greyhoundchrom.com | Faster for high water content; requires regular standardization (titer determination). quveon.com |
| Coulometric | Iodine is generated electrochemically in the titration cell. wikipedia.org | 1 ppm - 5% greyhoundchrom.com | Ideal for trace moisture; absolute method (no titer determination needed); high accuracy for low water levels. metrohm.comquveon.com |
Environmental and Safety Aspects in Cinnamoyl Chloride Research
Environmental Impact of Production and Use
The environmental impact of cinnamoyl chloride is primarily associated with its synthesis process and the nature of organochlorine compounds. Traditional manufacturing methods often involve chemicals and generate waste products that require careful management to minimize environmental harm.
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis, in line with the principles of green chemistry.
Traditional Synthesis Routes: Historically, this compound is prepared by treating cinnamic acid with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosgene. nii.ac.jp While effective, these methods present environmental and safety challenges due to the co-generation of hazardous byproducts. The reaction with thionyl chloride, for example, produces gaseous hydrogen chloride (HCl) and sulfur dioxide (SO₂), both of which are corrosive and toxic. nii.ac.jpoc-praktikum.de
Sustainable Alternatives: Research into greener synthetic routes for this compound has explored several avenues:
Alternative Reagents: A patented method proposes the use of silicon tetrachloride (SiCl₄) as a chlorinating agent for cinnamic acid. google.com This approach is presented as a more sustainable option because it utilizes silicon tetrachloride, a high-volume, toxic byproduct from the polysilicon and organosilicon industries. google.com By converting this industrial waste into a useful reagent, the process aligns with circular economy principles, simultaneously reducing the cost of producing this compound and mitigating a waste management problem. google.com The reaction proceeds at moderate temperatures (60–70 °C) and produces silicon hydroxide (B78521) as a byproduct. google.com
Solvent-Free Conditions: Another approach aims to improve the industrial synthesis of cinnamyl chloride (a related compound) by using thionyl chloride and cinnamyl alcohol as raw materials under solvent-free conditions. google.com This reduces the use of volatile organic compounds, which are a common source of pollution.
Process Optimization: Efforts to make traditional methods greener focus on optimizing reaction conditions to increase yield and reduce waste. This includes techniques like recovering unreacted reagents and solvents for reuse. nii.ac.jp For instance, after reacting cinnamic acid with thionyl chloride, the excess thionyl chloride can be removed by distillation under reduced pressure and potentially recycled. nii.ac.jpoc-praktikum.de
These evolving synthetic strategies reflect a broader shift in chemical manufacturing towards processes that are safer, more efficient, and have a reduced environmental impact. ijprt.orgrice.edu
Effective waste management and emission control are critical for mitigating the environmental impact of this compound production.
Gaseous Emissions: The primary emissions of concern are the acidic gases HCl and SO₂ generated during synthesis with thionyl chloride. oc-praktikum.de In a controlled laboratory or industrial setting, these gases must be prevented from entering the atmosphere. A standard procedure involves directing the evolved gases through a gas-absorption trap or a series of wash bottles containing a neutralizing agent, typically an aqueous solution of a base like sodium hydroxide (NaOH). oc-praktikum.de This converts the harmful gases into less volatile salts before disposal.
Liquid and Solid Waste: The production and subsequent use of this compound generate various waste streams that require proper disposal:
Reaction Residues: The distillation residue remaining after the purification of this compound must be disposed of as chemical waste. oc-praktikum.de For syntheses using silicon tetrachloride, the resulting silicon hydroxide byproduct also requires appropriate disposal. google.com
Spill Neutralization: In case of spills, the material should be collected using an absorbent material and disposed of properly. coleparmer.comsrlchem.com It is crucial to prevent the chemical from entering drains and waterways, as some safety data sheets indicate it may be toxic to aquatic life with long-lasting effects. srlchem.com
Container Disposal: Uncleaned containers must be treated as hazardous waste, equivalent to the product itself. fujifilm.com
Safety Considerations in Handling and Storage
This compound is a corrosive and moisture-sensitive chemical that demands strict safety protocols for handling and storage to protect researchers and personnel. coleparmer.comfishersci.com
Handling:
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. coleparmer.comfishersci.com Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation. coleparmer.comtcichemicals.com
Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes chemical safety goggles and/or a full-face shield, impervious gloves (e.g., nitrile or neoprene), and protective clothing to prevent skin contact. coleparmer.comtcichemicals.comfishersci.pt If there is a risk of inhaling dust or aerosols, a NIOSH/MSHA-approved respirator should be used. srlchem.comfishersci.com
Safe Practices: Avoid direct contact with the eyes, skin, and clothing. fishersci.com Do not breathe in dust or vapors. tcichemicals.com After handling, wash hands and face thoroughly. fujifilm.com It is crucial to avoid contact with water, as this can cause a violent reaction that liberates toxic hydrogen chloride gas. fishersci.comthermofisher.cn
Storage:
Conditions: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials. coleparmer.comfishersci.com It must be protected from moisture. coleparmer.com To maintain quality and stability, refrigeration (e.g., 2-8°C) is often recommended. coleparmer.com Storing under an inert atmosphere can also prevent degradation. fishersci.com
Incompatibilities: The compound must be stored away from incompatible substances, which include water, strong bases, alcohols, and oxidizing agents. fujifilm.comfishersci.com
The table below summarizes the key safety information for this compound.
Interactive Data Table: Safety Profile of this compound
| Hazard Information | Handling and PPE | Storage and Disposal |
|---|---|---|
| GHS Classification: Causes severe skin burns and eye damage. fishersci.ptnih.gov May be corrosive to metals. tcichemicals.com | Engineering Controls: Use only in a chemical fume hood with adequate ventilation. fishersci.com Eyewash stations and safety showers must be available. coleparmer.com | Storage Conditions: Store in a cool, dry, well-ventilated area. coleparmer.com Keep container tightly closed and protected from moisture. fishersci.com Refrigeration is often recommended. coleparmer.com |
| Primary Hazards: Corrosive. merckmillipore.com Reacts with water to release toxic gas (HCl). thermofisher.cn Lachrymator (causes tears). nih.gov | Personal Protective Equipment (PPE): Wear chemical safety goggles, face shield, impervious gloves, and protective clothing. coleparmer.comtcichemicals.com Use a respirator if dust/aerosol generation is likely. srlchem.com | Incompatible Materials: Water, strong bases, alcohols, oxidizing agents. fujifilm.comfishersci.com |
| Inhalation: May cause severe irritation or chemical burns to the respiratory tract. coleparmer.com | Handling Procedures: Avoid contact with skin and eyes. fujifilm.com Do not breathe dust. fishersci.com Do not add water to the substance. fishersci.com | Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. srlchem.comfujifilm.com Do not empty into drains. srlchem.com |
| Fire Hazard: Not highly flammable, but thermal decomposition produces irritating and toxic gases (e.g., HCl, CO, phosgene). coleparmer.comfishersci.com | Fire Extinguishing: Use carbon dioxide, dry chemical, or foam. DO NOT use water. coleparmer.comfishersci.pt | Spill Cleanup: Sweep up spills immediately, avoiding dust, and place in a suitable container for disposal. Do not expose spill to water. coleparmer.comfishersci.com |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing cinnamoyl chloride derivatives with controlled substitution degrees in polymer chemistry?
- Methodological Answer : A full factorial design (Table 2) can optimize reaction parameters such as this compound equivalents, triethylamine (TEA) equivalents, and reaction time. For chitosan-cinnamoyl conjugates, increasing this compound equivalents (1–3 eq) linearly enhances the degree of substitution (DS), while TEA and time show minimal impact . For example, 3 eq of this compound achieves 60% DS in chitosan conjugates, though excess reagent may reduce conversion efficiency due to acyl chloride instability .
Q. How should researchers address discrepancies in reported physical properties (e.g., CAS numbers, melting points) of this compound?
- Methodological Answer : Cross-referencing multiple sources is critical. For example, the CAS number 102-92-1 is widely cited for this compound , while trans-cinnamoyl chloride (CAS 17082-09-6) may refer to a stereoisomer . Melting points vary slightly (33–37°C vs. 34–36°C), likely due to purity differences or measurement conditions . Always validate data with peer-reviewed literature or authoritative databases like NIST .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Key protocols include:
- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
- Storage : Keep in airtight containers away from oxidizers and moisture .
Advanced Research Questions
Q. How does the reaction mechanism of this compound with anilines compare to other acyl chlorides, and what kinetic parameters determine reactivity?
- Methodological Answer : this compound reacts with substituted anilines in benzene via a second-order nucleophilic acyl substitution mechanism, similar to benzoyl chloride. Key kinetic parameters include:
- Activation Energy : Ranges from 45–60 kJ/mol, influenced by substituent electronic effects .
- Hammett Plots : Linear correlations (slope ≈ -2.7) indicate electron-withdrawing groups on anilines retard reactivity, while electron-donating groups accelerate it .
- Brønsted Analysis : Reaction rates correlate with the pKa of protonated anilines (slope ≈ 0.3), confirming amine nucleophilicity drives reactivity .
Q. What electronic and steric factors influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Electronic Effects : The conjugated vinyl group enhances electrophilicity at the carbonyl carbon, making this compound 1.13–1.27× more reactive than benzoyl or thienoyl chlorides .
- Steric Effects : Bulky substituents on the aromatic ring (e.g., tert-butyl) reduce reactivity by hindering nucleophilic attack .
- Heteroaromatic Systems : β-2-Furylacryloyl and β-2-thienylacryloyl chlorides show comparable reactivity to this compound due to balanced inductive (-I) and resonance (+M) effects .
Q. How can researchers optimize the synthesis of photosensitive polymers using this compound?
- Methodological Answer :
- Polymer Functionalization : React poly(vinyl alcohol) with this compound under alkaline conditions to introduce cinnamate groups, enabling UV-induced crosslinking via [2+2] cycloaddition .
- Characterization : Use ¹H-NMR (peaks at δ 6.3–7.8 ppm for cinnamate protons) to confirm grafting efficiency .
- Applications : Such polymers enhance etch resistance in EUV lithography and oxygen permeability in biosensor membranes .
Data Contradiction Analysis
Q. Why do studies report conflicting reactivity trends between this compound and heteroaromatic acyl chlorides?
- Methodological Answer : Discrepancies arise from experimental conditions (e.g., solvent polarity, temperature). For instance:
- In benzene, this compound is 1.18× more reactive than 2-furoyl chloride due to reduced steric hindrance .
- Polar solvents (e.g., DMF) may stabilize charged intermediates, altering reactivity hierarchies .
Tables for Key Findings
| Parameter | This compound | β-2-Thienylacryloyl Chloride | Benzoyl Chloride |
|---|---|---|---|
| Reactivity (k relative) | 1.27 ± 0.14 | 1.13 ± 0.09 | 1.00 |
| Hammett Slope (ρ) | -2.77 | -2.74 | -2.80 |
| Activation Energy (kJ/mol) | 52.3 | 54.1 | 58.9 |
| Data sourced from kinetic studies in benzene at 25°C . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
